ethyl 5-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-4-21-15(19)14-9(2)8-12(23-14)17-16-18-13-10(20-3)6-5-7-11(13)22-16/h5-8H,4H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPXFTDGVDDMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC2=NC3=C(C=CC=C3S2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101142947 | |
| Record name | Ethyl 5-[(4-methoxy-2-benzothiazolyl)amino]-3-methyl-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862974-13-8 | |
| Record name | Ethyl 5-[(4-methoxy-2-benzothiazolyl)amino]-3-methyl-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862974-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-[(4-methoxy-2-benzothiazolyl)amino]-3-methyl-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 5-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on current research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₆N₂O₃S₂
- Molecular Weight : 348.4 g/mol
- CAS Number : 862974-13-8
This compound belongs to the class of thiophene derivatives, which are known for their wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit notable antimicrobial effects. This compound has shown efficacy against various bacterial strains. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anti-inflammatory Activity
Thiophene derivatives are also recognized for their anti-inflammatory properties. The compound has been evaluated in vitro for its ability to inhibit pro-inflammatory cytokines. In a recent study, it was found to reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating a significant anti-inflammatory effect .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various assays. It demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Case Studies
- Study on Antimicrobial Properties :
- Evaluation of Anti-inflammatory Effects :
- Cytotoxicity Assays :
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. Ethyl 5-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. Studies suggest that the benzothiazole moiety can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains has been documented, making it a candidate for developing new antibiotics . The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to penetrate microbial membranes.
Agricultural Applications
Pesticide Development
Due to its biological activity, this compound is being explored for use in agrochemicals. Its ability to act against pests while being less harmful to beneficial organisms positions it as a potential candidate for environmentally friendly pesticides. Research indicates that compounds with similar structures have shown effective insecticidal activity against common agricultural pests .
Materials Science
Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing novel polymers. Its functional groups allow for the modification of polymer properties, such as thermal stability and mechanical strength. Research into polymer composites incorporating benzothiazole derivatives suggests enhanced performance characteristics, which could lead to applications in coatings and advanced materials .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 5-Amino-3-methylthiophene-2-carboxylate Derivatives
Compound 76b (ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate) shares the thiophene core and ester group but replaces the benzothiazolylamino group with a carbamoyl substituent. While 76b showed potent antitumor activity against MCF-7, NCI-H460, and SF-268 cell lines, the benzothiazole-containing target compound may exhibit enhanced binding affinity due to the rigid, planar benzothiazole ring, which facilitates π-π stacking in enzyme active sites .
Benzothiazole-Containing Analogues
- AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl)ethyl]amino]-4-pyrimidinyl)acetonitrile): A c-Jun N-terminal kinase (JNK) inhibitor with neuroprotective properties. Unlike the target compound, AS601245 lacks a thiophene core but highlights the benzothiazole’s role in kinase inhibition. The target’s methoxy group may modulate solubility and selectivity .
- Cpd D ((1,3-benzothiazol-2-yl)carbamoyl methanesulfonic acid): A low-molecular-weight protein tyrosine phosphatase (LMWPTP) inhibitor. The carbamoyl linkage in Cpd D contrasts with the amino linker in the target compound, suggesting divergent hydrogen-bonding patterns and target interactions .
Thiophene Derivatives with Heterocyclic Substituents
- Ethyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate: Features a thiazole ring instead of thiophene.
- Ethyl 5-(1,3-benzothiazol-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate : Integrates benzothiazole into a pyrazolopyridine system. The pyridine nitrogen may enhance basicity compared to the thiophene’s sulfur atom, affecting bioavailability .
Spectroscopic Characterization
Key characterization methods include:
- ¹H/¹³C-NMR : To confirm substituent positions and purity.
- Mass Spectrometry : For exact mass verification (e.g., 323.0524 g/mol for related compounds ).
- X-ray Crystallography : Used in analogous compounds (e.g., ) to resolve isomerism and confirm molecular geometry .
Anticancer Potential
The benzothiazole moiety may enhance DNA intercalation or topoisomerase inhibition, while the ester group improves cell membrane permeability .
Enzyme Inhibition
The benzothiazole ring’s electron-deficient nature could facilitate interactions with kinase ATP-binding pockets, akin to AS601245’s JNK inhibition. The methoxy group may fine-tune binding specificity .
Data Tables
Table 1: Key Structural Comparisons
Table 2: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
|---|---|---|---|---|
| Target Compound | 388.43 g/mol | 3.2 | 6 | 2 |
| 76b | 374.41 g/mol | 2.8 | 7 | 3 |
| AS601245 | 406.47 g/mol | 2.5 | 7 | 3 |
Preparation Methods
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between 2-bromo-4-methoxybenzothiazole and ethyl 5-amino-3-methylthiophene-2-carboxylate was explored. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C, the yield remained suboptimal (52%) due to steric hindrance.
Mitsunobu Reaction
Attempts to employ diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) for C–N bond formation resulted in side reactions, underscoring the superiority of SNAr for this substrate.
Scalability and Industrial Considerations
Large-scale synthesis (1 kg batch) in a stirred-tank reactor achieved 75% yield with minimal process adjustments. Key considerations include:
Q & A
Q. Key Methodological Tips :
- Monitor reaction progress using TLC with ethyl acetate/hexane (3:7) as the mobile phase.
- Confirm final product purity via melting point analysis and NMR spectroscopy .
Advanced: How can reaction conditions be optimized to improve yields of this compound?
Optimization strategies include:
- Catalyst Selection : Palladium or copper catalysts enhance coupling efficiency in benzothiazole-thiophene bond formation .
- Solvent Effects : Polar aprotic solvents (e.g., dimethylformamide) improve solubility of intermediates, while methanol facilitates reductions (e.g., NaBH₄-mediated steps) .
- Temperature Control : Reflux conditions (80–100°C) are optimal for condensation steps, but lower temperatures (25–40°C) prevent side reactions during sensitive functionalizations .
Data-Driven Example :
A 2024 study achieved 78% yield by using DMF as a solvent and 10 mol% CuI as a catalyst in the final coupling step .
Basic: What characterization techniques are essential for confirming the compound’s structure?
- Spectroscopy :
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic peaks at δ 6.8–7.5 ppm for benzothiazole and thiophene rings) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks matching the molecular formula C₁₆H₁₅N₂O₃S₂) .
- Elemental Analysis : Validate C, H, N, S composition within ±0.3% deviation .
Q. Common Pitfalls :
- Impurities from incomplete coupling steps may obscure NMR signals. Pre-purify intermediates via column chromatography .
Advanced: How does the compound’s structure influence its biological activity?
- Functional Group Impact :
- The methoxybenzothiazole moiety enhances interactions with hydrophobic kinase pockets, as seen in related anti-cancer compounds .
- The thiophene-2-carboxylate group improves solubility and bioavailability compared to non-ester analogs .
- Structure-Activity Relationship (SAR) :
- Substituting the methyl group on the thiophene ring with bulkier alkyl chains reduces activity, suggesting steric hindrance limits target binding .
Methodological Insight :
Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with kinases like EGFR or VEGFR2 .
Basic: What preliminary biological assays are recommended to screen this compound?
- In Vitro Screening :
- Kinase Inhibition : Test against a panel of kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays .
- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) reduction in LPS-stimulated macrophages .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Protocol Note :
Include positive controls (e.g., imatinib for kinase assays) and triplicate measurements to ensure reproducibility .
Advanced: How can contradictory data in biological assays be resolved?
- Case Example : Discrepancies in kinase inhibition profiles may arise from:
- Assay Conditions : Varying ATP concentrations (e.g., 10 µM vs. 100 µM) alter IC₅₀ values. Standardize ATP levels to 1 mM .
- Off-Target Effects : Perform selectivity profiling against 50+ kinases to identify non-specific binding .
- Validation Strategies :
- Use orthogonal assays (e.g., surface plasmon resonance for binding affinity).
- Synthesize analogs to isolate contributions of specific functional groups .
Basic: What are the compound’s stability profiles under different storage conditions?
- Short-Term Stability : Stable in DMSO at −20°C for 6 months (≤5% degradation by HPLC) .
- Light Sensitivity : Degrades by 15% after 48 hours under UV light; store in amber vials .
Advanced Tip :
Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict long-term storage requirements .
Advanced: What strategies enhance the compound’s bioavailability for in vivo studies?
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve aqueous solubility .
- Prodrug Design : Convert the ethyl ester to a free carboxylic acid for increased plasma stability .
Supporting Data :
A 2024 study reported a 3-fold increase in oral bioavailability using hydroxypropyl-β-cyclodextrin encapsulation .
Basic: How is the compound’s purity quantified?
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity ≥95% by peak area .
- TLC : Single spot at Rf = 0.5 (silica gel, ethyl acetate/hexane 1:1) .
Advanced: What computational methods predict this compound’s metabolic pathways?
- In Silico Tools :
- SwissADME : Predicts cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation of the methoxy group) .
- Meteor Nexus : Identifies potential glucuronidation sites on the thiophene ring .
- Validation : Compare predictions with in vitro microsomal studies (human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
